MALT-1 Allosteric Inhibition: Structural Determinants That Distinguish 2,6-Difluorobenzamide from 2,5-Difluorobenzenesulfonamide and Other Analogs
Thiazolopyridines, including the chemotype from which CAS 863593-39-9 derives, were developed as allosteric inhibitors of MALT-1 with good cellular potency and exquisite selectivity [1]. In mouse pharmacokinetic profiling, thiazolopyridines demonstrated low in vivo clearance and moderate oral exposure; notably, one thiazolopyridine example was active in an hIL10 mouse pharmacodynamic model upon oral dosing, whereas the corresponding quinoline-based MALT-1 inhibitors exhibited higher lipophilicity [1]. The 2,6-difluorobenzamide substitution in CAS 863593-39-9 is structurally distinct from the 2,5-difluorobenzenesulfonamide found in compound 10k (a potent EGFR-TK inhibitor with IC50 values of 0.010 μM, 0.08 μM, and 0.82 μM against HCC827, NCI-H1975, and A549 cell lines, respectively) [2]. This difference in both functional group (amide vs. sulfonamide) and fluorine substitution pattern (2,6- vs. 2,5-) is expected to alter hydrogen-bonding networks and target selectivity, making CAS 863593-39-9 specifically suited for MALT-1-focused research programs rather than EGFR-TK inhibition.
| Evidence Dimension | Target engagement and pharmacokinetic profile (class-level) |
|---|---|
| Target Compound Data | 2,6-Difluorobenzamide derivative of thiazolo[5,4-b]pyridine (CAS 863593-39-9); specific MALT-1 IC50 data not publicly disclosed. |
| Comparator Or Baseline | a) Thiazolopyridine class: low in vivo clearance in mouse PK, active in hIL10 PD model upon oral dosing. b) Lead EGFR-TK compound 10k (2,5-difluorobenzenesulfonamide): IC50 0.010 μM (HCC827), 0.08 μM (NCI-H1975), 0.82 μM (A549). c) Quinoline MALT-1 inhibitors: higher lipophilicity than thiazolopyridines. |
| Quantified Difference | Thiazolopyridines are less lipophilic than quinolines, offering favorable developability [1]. The 2,6-difluorobenzamide motif distinguishes from 2,5-difluorobenzenesulfonamide, changing target selectivity profile. |
| Conditions | MALT-1 biochemical assay; mouse PK (thiazolopyridine class); MTT assay on HCC827, NCI-H1975, A549 cell lines (compound 10k). |
Why This Matters
For researchers procuring a chemical probe for MALT-1-dependent signaling studies, the 2,6-difluorobenzamide substitution pattern offers a structurally differentiated starting point compared to sulfonamide-based EGFR-TK inhibitors or more lipophilic quinoline MALT-1 ligands.
- [1] Scott, J.S. et al. (2019) 'Quinoline and thiazolopyridine allosteric inhibitors of MALT1', Bioorganic & Medicinal Chemistry Letters, 29(14), pp. 1694–1698. doi:10.1016/j.bmcl.2019.05.040. View Source
- [2] Borude, A.S. et al. (2024) 'Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance mutations in non-small cell lung cancer', European Journal of Medicinal Chemistry, 276, 116727. doi:10.1016/j.ejmech.2024.116727. View Source
